molecular formula C23H46N2O2 B14813895 N,N'-diheptylnonanediamide

N,N'-diheptylnonanediamide

Cat. No.: B14813895
M. Wt: 382.6 g/mol
InChI Key: VMDNWJSYCKURAD-UHFFFAOYSA-N
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Description

N,N’-Diheptylnonanediamide is an organic compound with the molecular formula C23H46N2O2 It is a diamide derivative, characterized by the presence of two heptyl groups attached to a nonanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diheptylnonanediamide typically involves the reaction of heptylamine with nonanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be summarized as follows: [ \text{Heptylamine} + \text{Nonanedioic Acid} \rightarrow \text{N,N’-Diheptylnonanediamide} + \text{Water} ]

Industrial Production Methods: Industrial production of N,N’-diheptylnonanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diheptylnonanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups into amines.

    Substitution: The heptyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N,N’-Diheptylnonanediamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.

    Industry: It finds use in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

N,N’-Diheptylnonanediamide can be compared with other similar compounds such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA). These compounds share similar amide functional groups but differ in their alkyl chain lengths and substituents. The uniqueness of N,N’-diheptylnonanediamide lies in its longer heptyl chains, which impart distinct physical and chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.

Comparison with Similar Compounds

  • N,N-Dimethylformamide (DMF)
  • N,N-Dimethylacetamide (DMA)
  • N,N-Diethylacetamide

Properties

Molecular Formula

C23H46N2O2

Molecular Weight

382.6 g/mol

IUPAC Name

N,N'-diheptylnonanediamide

InChI

InChI=1S/C23H46N2O2/c1-3-5-7-12-16-20-24-22(26)18-14-10-9-11-15-19-23(27)25-21-17-13-8-6-4-2/h3-21H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

VMDNWJSYCKURAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CCCCCCCC(=O)NCCCCCCC

Origin of Product

United States

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